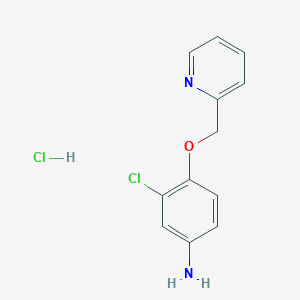
3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(pyridin-2-ylmethoxy)aniline;hydrochloride is a chemical compound with the molecular formula C12H11ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, a pyridinylmethoxy group, and an aniline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloro-4-nitrophenoxy)methyl)pyridine with zinc powder and ammonium chloride in a mixed solution of ethanol and water. The reaction mixture is stirred at 60°C overnight, followed by extraction with ethyl acetate and purification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
3-Chloro-4-(pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and ammonium chloride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce amino derivatives.
科学的研究の応用
作用機序
The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with BCR-ABL kinase, leading to significant anti-proliferation, anti-migration, and anti-invasion effects on cancer cells . Additionally, it demonstrates inhibition against EGFR and HER2, which are crucial pathways in cancer progression .
類似化合物との比較
Similar Compounds
Imatinib: A well-known BCR-ABL kinase inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: A dual inhibitor of EGFR and HER2 used in breast cancer treatment.
Uniqueness
3-Chloro-4-(pyridin-2-ylmethoxy)aniline stands out due to its unique structure and its ability to inhibit multiple targets, including BCR-ABL kinase, EGFR, and HER2. This multi-target inhibition makes it a promising candidate for further research and development in cancer therapy.
特性
CAS番号 |
833474-59-2 |
|---|---|
分子式 |
C12H12Cl2N2O |
分子量 |
271.14 g/mol |
IUPAC名 |
3-chloro-4-(pyridin-2-ylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;/h1-7H,8,14H2;1H |
InChIキー |
QFYNCQWMCWPWGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
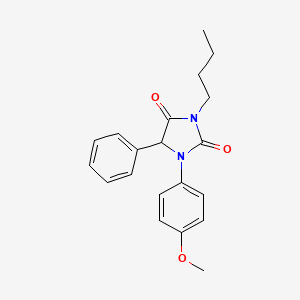
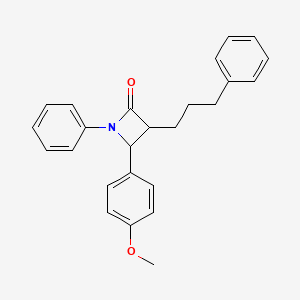
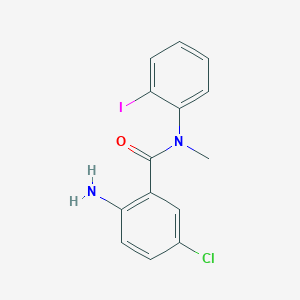
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
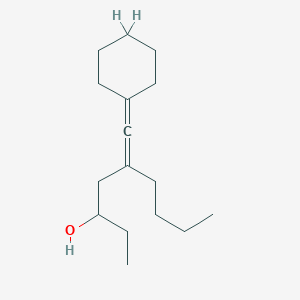
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
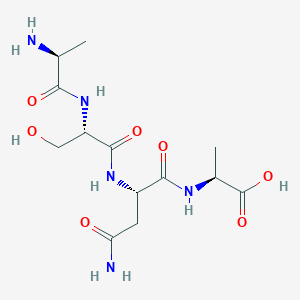
![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)
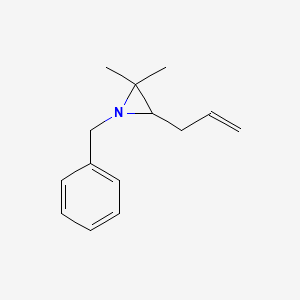
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
